molecular formula C14H22N2 B13191673 3-Phenyl-2-(piperidin-4-yl)propan-1-amine

3-Phenyl-2-(piperidin-4-yl)propan-1-amine

Cat. No.: B13191673
M. Wt: 218.34 g/mol
InChI Key: GOSJQQCNDGBFAB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(piperidin-4-yl)propan-1-amine is a compound that features a phenyl group attached to a propan-1-amine backbone, with a piperidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Propan-1-amine Backbone:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the phenyl or piperidine rings.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Phenyl-2-(piperidin-4-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Phenyl-2-(piperidin-4-yl)ethan-1-amine
  • 3-Phenyl-2-(piperidin-4-yl)butan-1-amine
  • 4-Phenyl-2-(piperidin-4-yl)butan-1-amine

Comparison: Compared to these similar compounds, 3-Phenyl-2-(piperidin-4-yl)propan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-phenyl-2-piperidin-4-ylpropan-1-amine

InChI

InChI=1S/C14H22N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11,15H2

InChI Key

GOSJQQCNDGBFAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CC2=CC=CC=C2)CN

Origin of Product

United States

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